molecular formula C15H15BrN4O2S B2610895 Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941943-41-5

Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2610895
CAS RN: 941943-41-5
M. Wt: 395.28
InChI Key: PLKYSTVRCMXXAK-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as triazolopyrimidines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . These types of compounds are known for their wide range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as triazolopyrimidines are typically synthesized via the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. The molecule also contains a bromophenyl group, a methylthio group, and a carboxylate group .

Scientific Research Applications

Synthetic Routes and Derivatives

Research has demonstrated the synthesis of structurally related analogs through multi-component condensation reactions, highlighting their potential utility in medicinal chemistry and drug design. For instance, compounds synthesized from similar triazolopyrimidine scaffolds have been evaluated for their tuberculostatic activity, suggesting a method for the development of new antituberculous agents (Titova et al., 2019). This highlights the versatility of the triazolopyrimidine core in synthesizing compounds with potential biological activity.

Antiviral Potential

Derivatives of triazolopyrimidine have shown promising results in inhibiting viral RNA polymerase, a crucial enzyme for viral replication. One study reported the synthesis of triazolopyrimidine derivatives and identified compounds with the ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, showcasing the antiviral potential of these compounds (Massari et al., 2017).

Antimicrobial Properties

The synthesis and characterization of organotin(IV) derivatives of triazolopyrimidine compounds have been explored, revealing in vitro antimicrobial activity against Gram-positive bacteria. This research provides insights into the potential application of these compounds in addressing bacterial infections (Ruisi et al., 2010).

Supramolecular Chemistry

Studies have also focused on the crystal structure and supramolecular interactions of triazolopyrimidine derivatives. These investigations provide valuable information on the molecular arrangements and potential for forming stable crystal structures, which is essential for the development of pharmaceutical agents (Boechat et al., 2014).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and the development of more efficient synthesis methods .

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[1,2,4]triazolo[1,5-a]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2 . This suggests that the compound may interact with CDK2, inhibiting its activity and thus disrupting the cell cycle progression.

Biochemical Pathways

The inhibition of cdk2 can lead to the disruption of the cell cycle, particularly the transition from the g1 phase to the s phase . This can result in the inhibition of cell proliferation, which is a desirable effect in the treatment of cancer.

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound may induce cell death in cancer cells, contributing to its potential anti-cancer effects.

properties

IUPAC Name

methyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2S/c1-8-11(13(21)22-2)12(9-5-4-6-10(16)7-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYSTVRCMXXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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